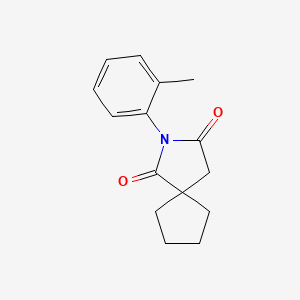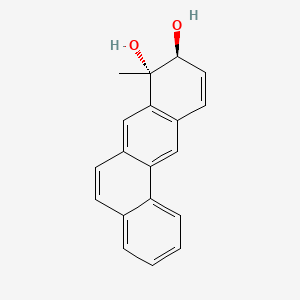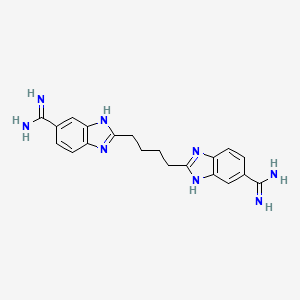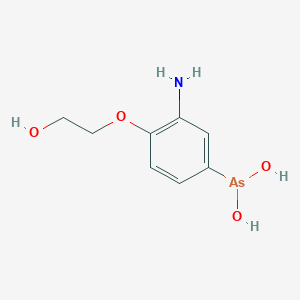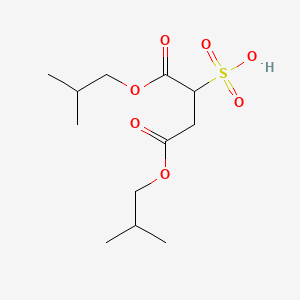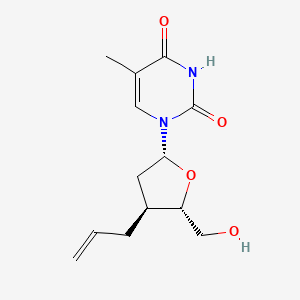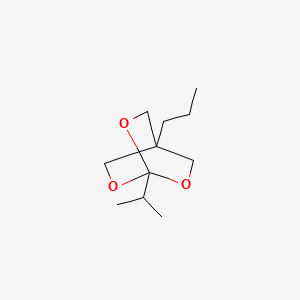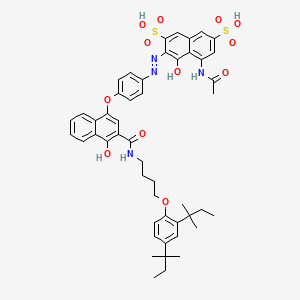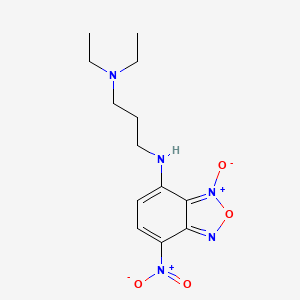
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves the condensation of benzofurazan oxide with appropriate amines and nitro compounds. One common method includes the Beirut reaction, which involves the condensation of benzofurazan oxide with enamines, dienes, aldehydes, α,β-unsaturated ketones, or enolates . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinoxaline-1,4-dioxides.
Substitution: Aromatic substitution reactions can occur, particularly with electron-rich nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like chloronitrobenzofurazan derivatives and 1,3-diaminobenzenes are commonly employed.
Major Products:
Oxidation: Formation of quinoxaline-1,4-dioxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of novel C-C coupling compounds.
Scientific Research Applications
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a fluorescent probe in drug discovery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, its fluorescent properties make it useful in tracking molecular interactions and studying cellular processes .
Comparison with Similar Compounds
Benzofurazan oxide: Shares the benzofurazan core structure but lacks the diethylamino propylamino side chain.
Chloronitrobenzofurazan derivatives: Similar in structure but contain chlorine atoms instead of the diethylamino group.
Phenazine-1-carboxylic acids: Structurally related but differ in the presence of carboxylic acid groups.
Uniqueness: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to its combination of the benzofurazan core, nitro group, and diethylamino propylamino side chain
Properties
CAS No. |
78329-76-7 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11(17(19)20)12-13(10)18(21)22-15-12/h6-7,14H,3-5,8-9H2,1-2H3 |
InChI Key |
GWGCXMGGQQVJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=C(C2=NO[N+](=C12)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
